c-Di-GMP sodium salt

STING pathway Innate immunity Affinity measurement

c-Di-GMP sodium salt (cyclic diguanylate disodium) is the prototypical bacterial CDN and endogenous STING agonist with a well-characterized Kd of 1.21 µM. As the established reference ligand for ITC-based competitive binding assays, it enables accurate affinity determination of high-potency STING agonists such as 2'3'-cGAMP. Its unique Th1/Th17-polarizing adjuvant profile makes it the preferred CDN for mucosal immunization and TB vaccine research. Supplied at ≥98% purity, this stable sodium salt formulation eliminates the handling challenges of the hygroscopic free acid. Ideal for STING pathway screening, CBASS bacterial STING characterization, and immunological studies.

Molecular Formula C20H22N10Na2O14P2
Molecular Weight 734.37
Cat. No. B1574536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Di-GMP sodium salt
Synonyms3/',5/'-Cyclic diguanylic acid sodium salt
Molecular FormulaC20H22N10Na2O14P2
Molecular Weight734.37
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.7 mg / 1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c-Di-GMP Sodium Salt for STING Activation: Procuring the Foundational Bacterial Cyclic Dinucleotide


c-Di-GMP sodium salt (cyclic diguanylate disodium) is a bacterial-derived second messenger and prototypical member of the cyclic dinucleotide (CDN) class [1]. It serves as an endogenous agonist of the stimulator of interferon genes (STING) pathway, activating innate immune responses upon detection in eukaryotic cells with a measured binding affinity to human STING of Kd = 1.21 µM . As the most extensively characterized bacterial CDN in the scientific literature, c-di-GMP sodium salt provides a stable salt formulation alternative to the hygroscopic free acid form, offering a baseline comparator and reference standard for the evaluation of higher-affinity synthetic analogs [2].

Why c-Di-GMP Sodium Salt Cannot Be Casually Substituted by Other CDN Analogs


Cyclic dinucleotides exhibit profound differences in STING binding affinity, functional potency, and biological outcomes that preclude generic interchangeability. While all bacterial-derived CDNs (c-di-GMP, c-di-AMP, 3'3'-cGAMP) and synthetic analogs (2'3'-cGAMP, 2'2'-cGAMP) activate STING-dependent interferon signaling, their quantitative parameters diverge by orders of magnitude: 2'3'-cGAMP binds STING with approximately 300-fold greater affinity than c-di-GMP . Furthermore, differential immune polarization outcomes have been documented, with c-di-GMP preferentially inducing Th1 and Th17 cellular responses compared to alternative CDNs in mucosal immunization models [1]. Selection among CDNs therefore requires precise alignment of affinity requirements, species-specific STING isoform compatibility, and desired immunological outcome with the quantitative binding and functional parameters of each compound—not mere class membership [2].

c-Di-GMP Sodium Salt: Quantitative Differentiation Evidence Against Comparator CDNs


c-Di-GMP vs. 2'3'-cGAMP: STING Binding Affinity Differential and Species Selectivity

c-Di-GMP binds to human STING with a dissociation constant (Kd) of 1.21 µM, whereas 2'3'-cGAMP binds to the same target with Kd = 3.79 nM—an approximate 319-fold affinity differential favoring 2'3'-cGAMP [1]. This difference has practical implications for competitive binding experimental design: c-di-GMP is routinely used at a preset molar ratio with STING dimers in binding assays to determine the binding constants of particularly tight binding partners such as 2'3'-cGAMP [2]. Notably, in certain bacterial STING homologs (e.g., CgSTING and ReSTING), c-di-GMP is the preferred ligand with >10-fold selectivity over 3'3'-cGAMP, demonstrating that c-di-GMP retains unique species-specific recognition properties absent in synthetic analogs [3].

STING pathway Innate immunity Affinity measurement

c-Di-GMP vs. 3'3'-cGAMP: Micromolar-Range Affinity Parity with Divergent Immunological Outcomes

c-Di-GMP and 3'3'-cGAMP exhibit comparable STING binding affinities within the same order of magnitude: Kd = 1.21 µM for c-di-GMP versus Kd = 1.04 µM for 3'3'-cGAMP (17% difference in Kd values) [1]. Despite this affinity similarity, functional assays reveal divergent immunological polarization: in a comparative mucosal immunization study using OVA as antigen in mice, c-di-GMP induced significantly higher serum IgG2a levels than 2'3'-cGAMP, and along with c-di-AMP, promoted Th1 and Th17 immune responses more effectively than either 2'3'-cGAMP or 3'3'-cGAMP [2]. The differential effect was observed at equivalent dosing (20 µL intranasal per mouse) across all four CDNs tested [2].

CDN affinity Vaccine adjuvant Immune polarization

c-Di-GMP Sodium Salt vs. Free Acid Form: Documented Formulation Stability Advantage

The free acid form of c-di-GMP is documented as prone to instability during storage and handling [1]. The sodium salt form (c-di-GMP sodium salt) provides a stable solid formulation with documented stability of ≥2 years when stored under recommended freezer conditions, while retaining identical biological activity to the free acid . This stability differential is not unique to c-di-GMP but represents a critical procurement consideration: the free acid form may degrade prior to use, whereas the sodium salt provides a shelf-stable alternative suitable for long-term experimental reproducibility [1].

Formulation stability Salt selection Storage

c-Di-GMP Functional Potency in IFN-β Induction: Quantitative Hierarchy Among CDNs

In L929 murine fibroblast cells, c-di-GMP induces IFN-β mRNA expression with an EC50 of 537.8 nM . This functional potency is lower than that of all major CDN comparators: 2'3'-cGAMP (EC50 not specified in direct comparison, but qualitatively more potent), 3'3'-cGAMP (EC50 = 40.5 nM, 13.3-fold more potent than c-di-GMP), and 2'2'-cGAMP (EC50 = 15.8 nM, 34-fold more potent than c-di-GMP) [1]. The EC50 hierarchy does not directly correlate with binding affinity (Kd) rank order: 2'2'-cGAMP binds with lower affinity than 2'3'-cGAMP yet induces IFN-β with comparable potency [1], indicating that functional outcomes reflect additional factors beyond primary binding affinity.

Interferon induction STING activation EC50

c-Di-GMP Sodium Salt: Evidence-Based Research Application Scenarios


Competitive Binding Displacement Assays for High-Affinity STING Ligand Characterization

c-Di-GMP is the established reference ligand for competitive binding experiments designed to quantify the affinity of high-potency STING agonists. Due to its micromolar-range affinity (Kd = 1.21 µM) and well-characterized binding mode to apo-STING dimers, c-di-GMP is used at preset molar ratios with STING to enable ITC-based determination of binding constants for tighter ligands such as 2'3'-cGAMP (Kd = 3.79 nM) that would otherwise produce curves unsuitable for direct fitting [1]. This application is explicitly documented in the primary structural characterization of 2'3'-cGAMP-STING interactions [1].

Mucosal Vaccine Adjuvant Development Requiring Th1/Th17 Polarization

In mucosal immunization protocols where Th1- and Th17-biased cellular immunity is desired over Th2 responses, c-di-GMP provides a functionally differentiated CDN adjuvant option. Direct comparative data demonstrate that c-di-GMP (along with c-di-AMP) induces higher serum IgG2a levels and more effective Th1/Th17 polarization than 2'3'-cGAMP or 3'3'-cGAMP when delivered intranasally with OVA antigen in mice [2]. This differential immune polarization occurs despite c-di-GMP's lower STING binding affinity, indicating that affinity alone does not predict adjuvant functional outcomes [2].

Tuberculosis Subunit Vaccine Formulation with TLR4 Adjuvant Combinations

c-Di-GMP demonstrates documented adjunctive efficacy when combined with TLR4 adjuvants (MPL/DDA or GLA-SE) in tuberculosis subunit vaccine formulations. In murine immunization studies, the inclusion of c-di-GMP with ESAT6 or Ag85B antigens in TLR4 adjuvant formulations enhanced Th1-biased, polyfunctional antigen-specific CD4+ T cell responses in both lung and spleen compartments, and significantly reduced bacterial loads following ultra-low dose Mycobacterium tuberculosis challenge compared to formulations lacking c-di-GMP [3]. The combination promoted mucosal localization of antigen-specific CD4+ T cells with resident memory phenotypes in the lung parenchyma [3].

Bacterial STING Homolog Characterization and Species-Specific CDN Recognition Studies

c-Di-GMP is the preferred native ligand for characterizing bacterial STING homologs involved in CBASS (cyclic oligonucleotide-based antiphage signaling system) immunity. Biochemical analysis demonstrates that bacterial STING receptors such as CgSTING and ReSTING exhibit >10-fold preference for c-di-GMP over 3'3'-cGAMP, with no detectable interaction with c-di-AMP or 2'3'-cGAMP [4]. Electrophoretic mobility shift assays using radiolabeled c-di-GMP provide the definitive method for assessing bacterial STING homolog CDN recognition specificity and oligomerization [4].

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